An In-depth Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications
An In-depth Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrophenyl stearate, alongside detailed experimental protocols for its application in enzymatic assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biochemical research.
Core Physical and Chemical Properties
2-Nitrophenyl stearate is a chemical compound utilized primarily as a chromogenic substrate in enzymatic assays, particularly for lipases and esterases. Its utility stems from the release of 2-nitrophenol upon hydrolysis, a yellow-colored compound that can be quantified spectrophotometrically.
General Properties
A summary of the general physical and chemical properties of 2-Nitrophenyl stearate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₉NO₄ | [1] |
| Molecular Weight | 405.57 g/mol | [1] |
| CAS Number | 104809-27-0 | [1][2] |
| Appearance | White to off-white powder | [3] |
| Storage Temperature | -20°C | [3] |
Solubility and Stability
| Property | Description | Source |
| Solubility | Soluble in chloroform. | [4] |
| Stability | Store at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. | [3] |
Spectroscopic Data
Synthesis of 2-Nitrophenyl Stearate
A plausible method for the synthesis of 2-Nitrophenyl stearate is via the esterification of 2-nitrophenol with stearoyl chloride. This is an adaptation of general methods for the synthesis of nitrophenyl esters.
Proposed Synthetic Protocol
Materials:
-
2-Nitrophenol
-
Stearoyl chloride
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in the anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of anhydrous pyridine to the solution with continuous stirring.
-
To this cooled solution, add stearoyl chloride dropwise. The stearoyl chloride should be used in a slight molar excess (e.g., 1.1 equivalents).
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols: Enzymatic Assay Using 2-Nitrophenyl Stearate
2-Nitrophenyl stearate is a valuable tool for determining the activity of lipases and esterases. The following protocol is a generalized method that can be adapted for specific enzymes and experimental conditions.
Principle
The enzymatic hydrolysis of the ester bond in 2-Nitrophenyl stearate by a lipase or esterase releases stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is deprotonated to the 2-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.
Materials and Reagents
-
2-Nitrophenyl stearate (substrate)
-
Enzyme solution (e.g., purified lipase or a crude cell lysate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM sodium phosphate buffer, pH 7.5)
-
Solvent for substrate (e.g., isopropanol or acetonitrile)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-415 nm
-
96-well microplates or cuvettes
-
Emulsifying agent (optional, e.g., Triton X-100, gum arabic, or sodium deoxycholate) to improve substrate solubility in the aqueous buffer.
Standard Assay Protocol
-
Preparation of Substrate Stock Solution: Prepare a stock solution of 2-Nitrophenyl stearate (e.g., 10 mM) in a suitable organic solvent like isopropanol.
-
Preparation of Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer. If required, add an emulsifying agent to the buffer to ensure a stable substrate emulsion.
-
Substrate Addition: Add a small volume of the 2-Nitrophenyl stearate stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 0.5 - 2 mM). Mix well to form a stable emulsion.
-
Enzyme Addition and Measurement: Initiate the reaction by adding the enzyme solution to the reaction mixture. Immediately start monitoring the increase in absorbance at 405 nm (or the optimal wavelength for 2-nitrophenolate) at a constant temperature (e.g., 37°C). Record the absorbance at regular time intervals for a set period (e.g., 5-15 minutes).
-
Blank Control: Prepare a blank control by adding the enzyme to the reaction mixture after the incubation period or by using a heat-inactivated enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
-
Calculation of Enzyme Activity: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2-nitrophenol under the assay conditions, c is the concentration of the product, and l is the path length of the cuvette or the well.
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 2-nitrophenol per minute under the specified assay conditions.
Visualizations
Enzymatic Hydrolysis of 2-Nitrophenyl Stearate
